molecular formula C11H19N3 B13306855 (Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Katalognummer: B13306855
Molekulargewicht: 193.29 g/mol
InChI-Schlüssel: ZZHOXGPMDMDGSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a unique structure combining an alkene chain with a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as 1-bromohex-5-ene, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The alkene group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction: The compound can be reduced to form saturated amines using hydrogenation catalysts such as palladium on carbon.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: m-CPBA, osmium tetroxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Epoxides and Diols: From oxidation reactions

    Saturated Amines: From reduction reactions

    Functionalized Derivatives: From substitution reactions

Wissenschaftliche Forschungsanwendungen

(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The alkene chain may also interact with cellular membranes, affecting their fluidity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine
  • (Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • (Hex-5-en-2-yl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of an alkene chain. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H19N3

Molekulargewicht

193.29 g/mol

IUPAC-Name

N-[(1-methylpyrazol-4-yl)methyl]hex-5-en-2-amine

InChI

InChI=1S/C11H19N3/c1-4-5-6-10(2)12-7-11-8-13-14(3)9-11/h4,8-10,12H,1,5-7H2,2-3H3

InChI-Schlüssel

ZZHOXGPMDMDGSB-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC=C)NCC1=CN(N=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.